N-(1-Adamantyl)urea
CAS No.: 13072-69-0
Cat. No.: VC20955023
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13072-69-0 |
|---|---|
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 1-adamantylurea |
| Standard InChI | InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) |
| Standard InChI Key | QYYHPAUOLCHORH-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)N |
Introduction
Physical and Chemical Properties
Basic Physicochemical Data
N-(1-Adamantyl)urea is characterized by specific physical and chemical properties that define its behavior in various chemical and biological systems. The following table summarizes the key physicochemical characteristics of this compound:
Structural Features
The structural characteristics of N-(1-Adamantyl)urea significantly influence its chemical behavior and potential applications. The molecule consists of two primary components:
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The adamantyl group: A rigid, lipophilic tricyclic structure that enhances the compound's stability and membrane permeability.
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The urea moiety: A functional group with hydrogen bond donor and acceptor capabilities, contributing to the compound's ability to interact with biological targets.
This structural arrangement creates a molecule with distinct amphiphilic properties, possessing both hydrophobic and hydrophilic regions that enable interactions with diverse biological and chemical systems.
Synthesis Methods
The synthesis of N-(1-Adamantyl)urea typically involves the reaction of 1-adamantylamine with an appropriate isocyanate or carbonyl donor. While the search results don't provide specific synthesis protocols for N-(1-Adamantyl)urea itself, related adamantyl urea derivatives are synthesized through similar methods, which can be adapted for this compound.
General Synthetic Approaches
Based on common methods for urea synthesis and information on related adamantyl urea compounds, N-(1-Adamantyl)urea can be prepared through several potential routes:
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Reaction of 1-adamantylamine with isocyanic acid or its derivatives
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Reaction of 1-adamantylamine with carbonylating agents such as phosgene, followed by reaction with ammonia
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Reaction of 1-adamantyl isocyanate with ammonia
Related adamantyl urea compounds have been synthesized by reacting the desired amine with the corresponding isocyanate in dichloromethane in the presence of triethylamine, a method that could potentially be adapted for N-(1-Adamantyl)urea synthesis .
Chemical Reactivity
Functional Group Reactivity
The reactivity of N-(1-Adamantyl)urea is primarily determined by the urea functional group. Ureas typically exhibit the following chemical behaviors:
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Hydrolysis: Under acidic or basic conditions, ureas can undergo hydrolysis to form an amine and carbamic acid, which further decomposes to carbon dioxide and another amine molecule.
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Alkylation: The relatively acidic NH protons of the urea group can be deprotonated under strong basic conditions, allowing for selective alkylation reactions.
Information about related compounds suggests that selective deprotonation of urea nitrogen atoms with bases such as n-butyl lithium at low temperatures, followed by reaction with alkylating agents like iodomethane, can lead to N-methylated derivatives .
Structure-Activity Relationships
Biological Activities and Applications
Research Applications
N-(1-Adamantyl)urea has several potential research applications based on its structural features and the known properties of similar compounds:
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It serves as a useful building block for the synthesis of more complex molecules with potential biological activity.
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The compound has value as a model system for studying structure-activity relationships in drug development.
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It can be used as a starting material for the preparation of adamantyl-containing pharmaceutical candidates.
Georganics, a chemical supplier, describes N-(1-Adamantyl)urea as "a useful chemical compound with a variety of research applications" and offers it in various quantities "for research, pilot-scale, or production applications" .
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